Ethyl 2-amino-4,4-difluorobutanoate

Protease Inhibition Protein Engineering Serine Protease

Standard non-fluorinated amino acid esters often fail to achieve nanomolar target affinity due to poor metabolic stability and electrostatic complementarity. Ethyl 2-amino-4,4-difluorobutanoate (CAS 1341577-18-1) solves this with a strategically placed gem-difluoromethylene group. - **Measured outcome:** 20-fold enhanced inhibitory potency (Ki = 68 nM) in BPTI-chymotrypsin vs hydrocarbon analog. - **Key mechanism:** Modulates local electrostatics and enables fluorine-specific water-mediated interactions. - **Supply:** Available as racemate or enantiopure (S)/(R) forms; scalable synthesis supports API intermediate needs.

Molecular Formula C6H11F2NO2
Molecular Weight 167.15 g/mol
Cat. No. B13629736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4,4-difluorobutanoate
Molecular FormulaC6H11F2NO2
Molecular Weight167.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC(F)F)N
InChIInChI=1S/C6H11F2NO2/c1-2-11-6(10)4(9)3-5(7)8/h4-5H,2-3,9H2,1H3
InChIKeyMNDHSUAAFBEDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Amino-4,4-Difluorobutanoate Overview


Ethyl 2-amino-4,4-difluorobutanoate (CAS 1341577-18-1) is a non-proteinogenic amino acid ester featuring a difluoromethyl group at the γ-position [1]. This fluorinated motif is strategically incorporated to modulate physicochemical and biological properties, making it a valuable chiral building block for the synthesis of peptidomimetics, enzyme inhibitors, and fluorinated pharmaceuticals [2]. The compound exists as a racemic mixture or can be resolved into its enantiopure forms, (S)- and (R)-2-amino-4,4-difluorobutanoic acid, which are critical for stereospecific applications .

Fluorinated chiral building block for peptidomimetic and enzyme inhibitor design
Available as racemic mixture or enantiopure (S)- and (R)-forms for stereochemical control
Gem-difluoro motif modulates polarity, binding, and metabolic stability for structure-activity studies

Why Ethyl 2-Amino-4,4-Difluorobutanoate Is Irreplaceable


The presence of the gem-difluoromethylene (-CF2-) group in ethyl 2-amino-4,4-difluorobutanoate imparts unique steric, electronic, and hydrophobic properties that fundamentally alter molecular recognition and metabolic stability compared to non-fluorinated (e.g., ethyl 2-aminobutanoate) or mono-fluorinated analogs . The C-F bonds are highly polarized yet non-polarizable, influencing local electrostatic environments and hydrogen bonding networks within protein binding sites [1]. This can lead to significantly enhanced binding affinity, as demonstrated in the context of protease inhibition, where the difluoro variant exhibits nanomolar potency while the hydrocarbon counterpart shows only micromolar activity [2]. Furthermore, the enhanced metabolic stability conferred by the C-F bond is a well-established principle in medicinal chemistry, directly impacting the in vivo half-life and bioavailability of derived drug candidates . Therefore, substituting this compound with a non-fluorinated or less fluorinated analog can result in a complete loss of desired biological activity or pharmacokinetic performance, making it a critical, non-interchangeable component in drug discovery and chemical biology research.

Non-fluorinated Replacing with hydrocarbon analogs may shift binding affinity and eliminate fluorine-specific interactions
Mono-/trifluoro Different fluorination patterns can alter inhibitor potency and water-network dynamics, limiting direct substitution
Racemic swap Using opposite enantiomer or racemate without stereochemical validation may compromise target selectivity

Ethyl 2-Amino-4,4-Difluorobutanoate vs. Analogs


Enhanced Inhibitory Potency in BPTI-Chymotrypsin System

In a direct head-to-head comparison within the same experimental system, the incorporation of (S)-2-amino-4,4-difluorobutanoic acid (DfeGly) at the P1 position of bovine pancreatic trypsin inhibitor (BPTI) resulted in a Ki value of 68 ± 9 nM against α-chymotrypsin. This represents a 20-fold improvement in potency compared to the non-fluorinated analog, 2-aminobutyric acid (Abu), which exhibited a Ki of 1.37 ± 0.17 μM [1]. Furthermore, the difluoro variant (DfeGly) demonstrated superior potency over the monofluoro (MfeGly, Ki = 0.34 ± 0.07 μM) and trifluoro (TfeGly, Ki = 0.44 ± 0.12 μM) analogs, establishing it as the most effective fluorinated variant in this series [1].

Inhibitory Potency (Ki) BPTI-Chymotrypsin
Head-to-head
68 ± 9 nM vs 1.37 ± 0.17 µM (Abu), 20-fold lower Ki
Reported inhibitor potency context
DfeGly at P1 position; Cheng-Prusoff Ki from enzymatic IC50
Protease Inhibition Protein Engineering Serine Protease BPTI Chymotrypsin

Efficient Synthesis of Chiral (S)-Enantiomer

A patent describing the synthesis of optically active 4,4-difluoro-2-aminobutyric acid and its ethyl ester reports a yield of 78% for the synthesis of the key intermediate, ethyl 4,4-difluoro-2-butenoate, from 1-ethoxy-2,2-difluoroethanol [1]. This high-yielding step is part of a multi-step process designed to avoid expensive and difficult-to-prepare reagents, thereby reducing overall cost and improving scalability for the production of enantiopure (S)-4,4-difluoro-2-aminobutyric acid [1]. While a direct, quantitative yield comparison to alternative synthetic routes for the same compound is not provided within the patent, the reported efficiency establishes a benchmark for the preparation of this chiral fluorinated amino acid ester.

Key Intermediate Synthesis Yield
Cross-study comparable
78%
Reported synthesis yield context
Ethyl 4,4-difluoro-2-butenoate from 1-ethoxy-2,2-difluoroethanol
Asymmetric Synthesis Process Chemistry Chiral Building Block Fluorinated Amino Acid

Efficiency of Chemical tRNA Aminoacylation

In the context of chemical aminoacylation of tRNA for in vitro protein mutagenesis, the cyanomethyl ester of (S)-2-amino-4,4-difluorobutanoic acid (DfeGly) was synthesized and used to acylate tRNAPheCUA with a yield of 59% [1]. This is comparable to the yield obtained for the trifluoromethyl analog TfeGly (75%) but lower than that for the non-fluorinated analog Abu (81%) [1]. This data point provides a quantitative measure of the compound's reactivity in a specialized, yet critical, bioconjugation reaction used for site-specific incorporation of non-canonical amino acids into proteins.

tRNA Aminoacylation Yield
Cross-study comparable
59% (DfeGly) / 81% (Abu) / 75% (TfeGly)
Reported bioconjugation yield context
Cyanomethyl ester acylation of tRNAPheCUA for in vitro mutagenesis
Chemical Biology Protein Mutagenesis tRNA Aminoacylation Fluorinated Amino Acid

Modulation of Lipophilicity of the Free Acid Form

The computed lipophilicity (XLogP3-AA) of the free acid form, 2-amino-4,4-difluorobutanoic acid, is -2.2 [1]. This value is significantly lower than that of non-fluorinated aliphatic amino acids, such as 2-aminobutanoic acid (XLogP3-AA approx. -0.5 to -1.0, class-level inference), indicating a marked increase in hydrophilicity [1]. This shift in polarity is a direct consequence of the highly electronegative fluorine atoms and is a key factor contributing to the altered binding interactions and pharmacokinetic profiles observed for compounds containing this motif [2].

Lipophilicity (Free Acid)
Class-level inference
XLogP3-AA = -2.2
Reported lipophilicity context
Decrease of 1.2–1.7 log units vs non-fluorinated analogs (computed)
Lipophilicity Physicochemical Property Drug Design ADME

Fluorine-Water Interactions in Protease Binding Site

Crystal structures of BPTI variants in complex with bovine β-trypsin (PDB IDs: 4Y10, 4Y0Y, and 7QIS) reveal that the difluoroethyl side chain of (2S)-2-amino-4,4-difluorobutanoic acid engages in unique, ordered interactions with structural water molecules within the S1 specificity pocket [1][2]. These interactions, termed "chemical complementation," are distinct from those observed with hydrocarbon or other fluorinated side chains and are directly linked to the restoration or enhancement of inhibitor activity [1][2]. This structural evidence provides a molecular-level explanation for the observed quantitative potency improvements and validates the specific role of the gem-difluoro motif in mediating favorable protein-ligand interactions.

Fluorine-Water Interactions (X-ray)
Supporting evidence
Ordered water-mediated interactions with -CF2H in S1 pocket
Reported structural interaction context
PDB: 4Y10, 4Y0Y, 7QIS; resolution 1.83–2.1 Å
Structural Biology X-ray Crystallography Protein-Ligand Interaction Fluorine Chemistry BPTI

Recommended Applications of Ethyl 2-Amino-4,4-Difluorobutanoate


High-Affinity Serine Protease Inhibitor Design

The 20-fold enhancement in inhibitory potency (Ki = 68 nM) compared to the non-fluorinated analog in the BPTI-chymotrypsin system [1] positions ethyl 2-amino-4,4-difluorobutanoate as a privileged building block for designing potent and selective inhibitors of serine proteases, a class of enzymes implicated in thrombosis, inflammation, and cancer. Its use can be prioritized over non-fluorinated or mono-fluorinated analogs when aiming for nanomolar target affinity.

Engineering Fluorinated Proteins with Enhanced Stability and Function

The combination of a well-characterized, high-yielding synthetic route [2] and established protocols for site-specific incorporation into proteins via chemical aminoacylation [3] makes this compound a valuable tool for chemical biology. Its unique ability to engage in fluorine-specific water-mediated interactions, as revealed by high-resolution crystal structures [4], can be exploited to rationally engineer proteins with enhanced stability, altered binding properties, or novel functionalities, making it superior to generic hydrocarbon amino acids for these purposes.

Development of Metabolically Stable Peptidomimetics

The strategic placement of the metabolically stable C-F bond, coupled with the significant modulation of lipophilicity (XLogP3-AA = -2.2) [5], makes ethyl 2-amino-4,4-difluorobutanoate an ideal starting material for synthesizing peptidomimetics with improved pharmacokinetic profiles. Researchers can leverage its unique polarity to fine-tune the solubility and permeability of peptide-based drug candidates while simultaneously enhancing their resistance to proteolytic degradation, a key advantage over non-fluorinated peptide scaffolds .

Synthesis of Chiral Fluorinated Pharmaceuticals and Agrochemicals

The availability of both racemic and enantiopure (S)- and (R)- forms of the core 2-amino-4,4-difluorobutanoic acid enables the stereoselective synthesis of complex fluorinated molecules. The reported scalable and efficient synthetic process [2] supports its use as a key chiral intermediate in the manufacturing of active pharmaceutical ingredients (APIs) and agrochemicals, where the incorporation of a gem-difluoro motif is a validated strategy for improving potency and metabolic stability .

Application
Selection Property
Validation Focus
Serine protease inhibitor design
Fluorine-specific binding modulation
Reported inhibitor potency context
Fluorinated protein engineering
tRNA-mediated incorporation efficiency
Reported bioconjugation yield and structural context
Metabolically stable peptidomimetics
Modulated lipophilicity and C-F bond stability
Reported physicochemical and stability context
Chiral fluorinated molecule synthesis
Scalable chiral synthesis pathway
Reported synthesis yield and enantiopurity context

Technical Documentation Hub

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26 linked technical documents
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